molecular formula C22H20FNO4 B14902445 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid

Cat. No.: B14902445
M. Wt: 381.4 g/mol
InChI Key: HTJXDUQTMJFOCT-OSFYOIPJSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-fluorobicyclo[111]pentan-1-yl)acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a fluorobicyclo[111]pentane moiety, and an acetic acid functional group

Preparation Methods

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid typically involves several steps:

    Fmoc Protection: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.

    Formation of the Fluorobicyclo[1.1.1]pentane Moiety: The fluorobicyclo[1.1.1]pentane moiety is introduced through a series of reactions involving fluorination and cyclization.

    Coupling Reaction: The protected amino acid is then coupled with the fluorobicyclo[1.1.1]pentane derivative using a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Deprotection: The Fmoc group is removed under basic conditions, typically using piperidine, to yield the final product.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

    Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.

    Biology: It is used in the study of enzyme-substrate interactions and protein-ligand binding due to its unique structural features.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid can be compared with other similar compounds, such as:

    (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid: This compound features a trifluoromethylphenyl group instead of the fluorobicyclo[1.1.1]pentane moiety.

    (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methyl-4-pentenoic acid: This compound has a pentenoic acid moiety instead of the fluorobicyclo[1.1.1]pentane group.

    (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(methylthio)pentanoic acid: This compound contains a methylthio group in place of the fluorobicyclo[1.1.1]pentane moiety.

The uniqueness of this compound lies in its combination of the Fmoc protecting group and the fluorobicyclo[1.1.1]pentane moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H20FNO4

Molecular Weight

381.4 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid

InChI

InChI=1S/C22H20FNO4/c23-22-10-21(11-22,12-22)18(19(25)26)24-20(27)28-9-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,24,27)(H,25,26)/t18-,21?,22?/m1/s1

InChI Key

HTJXDUQTMJFOCT-OSFYOIPJSA-N

Isomeric SMILES

C1C2(CC1(C2)F)[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

C1C2(CC1(C2)F)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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